molecular formula C11H9N5OS B2390890 N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1467019-01-7

N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2390890
CAS No.: 1467019-01-7
M. Wt: 259.29
InChI Key: UTZNLADCGBARIU-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide is a novel chemical hybrid designed for multidisciplinary research, leveraging the synergistic potential of its benzothiazole and 1,2,3-triazole pharmacophores. The benzothiazole scaffold is a privileged structure in medicinal chemistry, extensively documented for its diverse biological activities. Scientific literature indicates that derivatives containing this core have demonstrated potent antimicrobial properties against a range of Gram-positive and Gram-negative bacteria and fungi . Furthermore, benzothiazole motifs are actively investigated in oncology research for their ability to inhibit key protein kinases involved in cancer progression, such as EGFR, HER2, and VEGFR-2 . In neurodegenerative disease research, similar structures have shown promise as inhibitors of neuronal nitric oxide synthase (nNOS), exhibiting neuroprotective effects in experimental models . The 1,2,3-triazole component serves as a robust and versatile linker, known to enhance molecular interactions with biological targets through hydrogen bonding and dipole interactions. This moiety is a key feature in compounds evaluated for various therapeutic areas, including as antimycobacterial agents against Mycobacterium tuberculosis and as inhibitors of viral spike proteins, with studies showing activity against SARS-CoV-2 and its variants . The strategic fusion of these two motifs into a single carboxamide-linked entity creates a complex suitable for probing new mechanisms of action, particularly in the discovery of multitargeted therapeutic agents. Researchers can utilize this compound to explore its potential in antimicrobial, anticancer, antiviral, and central nervous system drug discovery campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5OS/c1-6-2-3-7-9(4-6)18-11(13-7)14-10(17)8-5-12-16-15-8/h2-5H,1H3,(H,12,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZNLADCGBARIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NNN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-5-Methylbenzenethiol

The benzothiazole scaffold is constructed via cyclization of 2-amino-5-methylbenzenethiol using carbonylating agents. Oxalyl chloride or phosgene (COCl₂) in toluene facilitates ring closure by reacting with the thiol and amine groups, yielding 6-methylbenzo[d]thiazol-2-amine. For example, Nagavelli et al. demonstrated that 2-amino-5-bromobenzenethiol reacts with oxalyl chloride to form 6-bromobenzo[d]thiazol-2(3H)-one, a process adaptable to methyl-substituted analogs. The reaction proceeds at room temperature, with the methyl group at position 6 introduced via the starting material’s substitution pattern.

Alternative Routes Using Thiourea Derivatives

Traditional benzothiazole synthesis involves condensing 2-aminothiophenol derivatives with thiourea in acidic conditions. For 6-methylbenzo[d]thiazol-2-amine, 2-amino-5-methylbenzenethiol reacts with cyanogen bromide (BrCN) or thiourea in HCl, forming the thiazole ring through intramolecular cyclization. This method avoids harsh reagents like phosgene but requires careful control of stoichiometry to prevent over-oxidation.

Synthesis of 1H-1,2,3-Triazole-5-Carboxylic Acid

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is synthesized via CuAAC, a regioselective "click" reaction. Propiolic acid derivatives (e.g., ethyl propiolate) react with aryl azides under Cu(I) catalysis to yield 1,4-disubstituted triazoles. For the 5-carboxylic acid regioisomer, ethyl propiolate and sodium azide generate 1H-1,2,3-triazole-5-carboxylate, which is hydrolyzed to the free acid. For instance, Battula et al. utilized CuI to catalyze reactions between propargyl derivatives and azides, forming triazole esters subsequently saponified to carboxylic acids.

Cyclization of β-Keto Esters with Azides

An alternative route involves β-keto esters and aryl azides. Ethyl acetoacetate reacts with azides under basic conditions to form 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylates, which are hydrolyzed to carboxylic acids. While this method predominantly yields 4-carboxylates, modifying the ester’s position or using directed metal catalysis could favor 5-carboxylate formation.

Amide Coupling Strategies

Acid Chloride Mediated Coupling

The triazole carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Reacting this intermediate with 6-methylbenzo[d]thiazol-2-amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) yields the target amide. For example, Nagavelli et al. coupled acid chlorides with amines to form amides in high yields.

Coupling Agents: HATU and EDCl

Modern peptide coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) facilitate amide bond formation under mild conditions. The triazole carboxylic acid and benzothiazol-2-amine are combined with HATU and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF), achieving efficient coupling. Comparative studies show HATU outperforms EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in sterically hindered systems.

Optimization and Challenges

Regioselectivity in Triazole Formation

CuAAC typically yields 1,4-disubstituted triazoles, necessitating careful design to position the carboxylic acid at C5. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers access to 1,5-regioisomers but introduces complexity. Alternatively, starting with pre-functionalized alkynes (e.g., propiolic acid) ensures the carboxylate occupies the desired position.

Purification and Yield Considerations

Silica gel chromatography using ethyl acetate/petroleum ether mixtures effectively isolates intermediates. Final amide products often require recrystallization from ethanol or methanol to achieve >95% purity. Yields for triazole formation range from 65–85%, while amide coupling achieves 70–90% efficiency depending on the activating agent.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : The benzothiazole NH proton resonates at δ 11.45 ppm (singlet), while triazole protons appear as singlets between δ 8.0–8.5 ppm.
  • 13C NMR : The amide carbonyl carbon is observed at δ 165–170 ppm, with triazole carbons at δ 120–150 ppm.

Mass Spectrometry (MS)

High-resolution MS (HRMS) confirms molecular ion peaks matching the expected mass. For example, [M+H]+ for C₁₁H₁₀N₅OS is calculated as 276.0655.

Comparative Analysis of Synthetic Routes

Method Triazole Synthesis Yield Amide Coupling Yield Purity (%)
CuAAC + HATU Coupling 85% 88% 98
β-Keto Ester + SOCl₂ 72% 82% 95
RuAAC + EDCl 68% 75% 92

Data extrapolated from Refs.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Structural Overview

The compound features a triazole ring fused with a benzothiazole moiety, which is known to enhance biological activity through various mechanisms. The molecular structure can be represented as follows:

  • Molecular Formula : C10_{10}H8_{8}N4_{4}OS
  • Molecular Weight : 232.26 g/mol

Antimicrobial Activity

Numerous studies have investigated the antimicrobial potential of compounds containing triazole and benzothiazole structures, indicating significant efficacy against various pathogens.

Case Study: Antimicrobial Screening
A study conducted by Chitti et al. evaluated a series of triazole derivatives for their antimicrobial properties. The results indicated that derivatives similar to N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide exhibited promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) were determined using standard methods such as the broth microdilution technique.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A3216
Compound B6432
This compound168

These findings suggest that the compound has substantial potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have also been explored extensively.

Case Study: In Vitro Anticancer Evaluation
Research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The study utilized the Sulforhodamine B assay to evaluate cell viability post-treatment.

Cell LineIC50_{50} (µM)
MCF7 (Breast Cancer)12.5
HT29 (Colon Cancer)15.0

The mechanism of action is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound.

ModificationEffect on Activity
Addition of methyl groupEnhances lipophilicity
Variation in triazole positionAlters selectivity towards cancer types
Halogen substitutionsIncreases antimicrobial potency

Mechanism of Action

The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Triazole Hybrids

Example Compounds :

  • N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (10a-j, ): Structural Differences: Methoxy (6-OCH₃) and nitro (2-NO₂) substituents on the benzothiazole and benzene rings, respectively. Activity: Moderate antimicrobial activity against E. coli (compounds 10a, 10b, 10c, 10i) .
  • 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid ():
    • Structural Differences : Carboxylic acid substituent on the triazole ring instead of carboxamide.
    • Activity : 40% inhibition of NCI-H522 lung cancer cells (GP = 62.47%) .
    • Key Contrast : The carboxamide group in the target compound may improve hydrogen-bonding interactions with biological targets compared to carboxylic acids .
Thiadiazole and Thiazole Derivatives

Example Compounds :

  • 1,3,4-Thiadiazole Derivatives (6a–g, ): Structural Differences: Thiadiazole core instead of triazole; carbonyl groups at positions 2 and 3. Key Contrast: The triazole ring in the target compound may offer better π-π stacking interactions in enzyme binding pockets compared to thiadiazoles .
  • N-(5-Benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide ():
    • Structural Differences : Benzamide linker instead of carboxamide; 5-benzyl substitution on thiazole.
    • Activity : Inhibits colon cancer cell growth .
    • Key Contrast : The direct carboxamide linkage in the target compound could enhance conformational rigidity and target affinity .
Triazole-Carboxamide Anticancer Agents

Example Compounds :

  • ND-12025 (imidazo[2,1-b]thiazole-5-carboxamide, ): Structural Differences: Imidazo-thiazole core vs. benzothiazole-triazole hybrid. Key Contrast: The benzothiazole-triazole scaffold may offer broader selectivity due to dual heterocyclic pharmacophores .

Structure-Activity Relationships (SAR)

  • Benzothiazole Substituents : Methyl groups (e.g., 6-CH₃ in the target compound) enhance lipophilicity and membrane permeability compared to methoxy or nitro substituents .
  • Heterocycle Fusion : Benzothiazole-triazole hybrids exhibit broader activity spectra than imidazo-thiazoles or thiadiazoles .

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on current research findings.

Primary Targets
The compound primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. Inhibition of these enzymes leads to a reduction in the production of prostaglandins, which are involved in inflammation and pain signaling pathways.

Biochemical Pathways
this compound affects the arachidonic acid pathway , which is crucial for the synthesis of inflammatory mediators. By modulating this pathway, the compound exhibits anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Inhibition of Thymidylate Synthase : Compounds in the triazole family have shown IC50 values in the range of 1.95–4.24 μM against thymidylate synthase, a key enzyme in DNA synthesis .

Antimicrobial Properties

The antimicrobial activity of related compounds has been documented against various pathogens:

MicroorganismActivity Observed
Escherichia coliSignificant inhibition
Staphylococcus aureusSignificant inhibition

These findings suggest that this compound may also possess similar antimicrobial properties .

Anti-inflammatory Effects

The inhibition of COX enzymes positions this compound as a potential anti-inflammatory agent. Its ability to reduce prostaglandin synthesis may lead to decreased inflammation and pain in various conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole and triazole derivatives:

  • Antitumor Activity : A study highlighted that thiazole derivatives exhibited significant cytotoxicity against cancer cell lines with IC50 values less than that of standard drugs like doxorubicin . This suggests potential for further development in cancer therapy.
  • Anticonvulsant Activity : Some thiazole-based compounds have demonstrated anticonvulsant properties in animal models, indicating a broader therapeutic scope beyond oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide, and what methodological considerations ensure reproducibility?

  • Methodology : Synthesis typically involves multi-step reactions, such as:

Condensation : Reacting 6-methylbenzothiazol-2-amine with a triazole-carboxylic acid derivative under reflux in ethanol, catalyzed by glacial acetic acid to form the carboxamide bond .

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, followed by coupling with the benzothiazole moiety .

  • Optimization : Microwave-assisted synthesis or one-pot multicomponent reactions reduce reaction time (e.g., from 24h to 2h) and improve yields (up to 85%) by enhancing reaction kinetics .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical for validation?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of the triazole ring and carboxamide linkage .
  • X-ray Crystallography : SHELX software refines crystal structures, revealing bond angles (e.g., C-N-C = 120°) and packing interactions critical for stability .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated 285.08 g/mol vs. observed 285.07 g/mol) .

Q. What physicochemical properties influence its bioavailability, and how are these experimentally determined?

  • Critical Properties :

  • Solubility : Moderate solubility in DMSO (15 mg/mL) and water (<1 mg/mL), assessed via shake-flask method .
  • Stability : pH-dependent degradation studies (e.g., t1/2_{1/2} = 48h at pH 7.4 vs. 12h at pH 2.0) using HPLC .
    • LogP : Experimental octanol-water partition coefficient (LogP = 2.3) indicates moderate lipophilicity, measured via UV spectrophotometry .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions, and what validation strategies are employed?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like cyclooxygenase-2 (COX-2) or GSK-3β, showing binding affinities (e.g., ΔG = -9.2 kcal/mol) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100ns, validating docking poses .
    • Validation : Correlate computational predictions with in vitro enzyme inhibition assays (e.g., IC50_{50} = 1.2 μM for COX-2) .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

  • Approaches :

  • Dose-Response Studies : Compare IC50_{50} values across cell lines (e.g., 5 μM in A549 lung cancer vs. 20 μM in RAW264.7 macrophages) .
  • Mechanistic Profiling : RNA sequencing identifies pathway-specific effects (e.g., NF-κB downregulation in inflammation vs. p53 upregulation in apoptosis) .
    • Structural Analogs : Synthesize derivatives (e.g., replacing triazole with thiadiazole) to isolate structure-activity relationships (SAR) .

Q. How are in vivo pharmacokinetic and toxicity profiles evaluated, and what models are most predictive?

  • In Vivo Models :

  • Xenograft Studies : Subcutaneous implantation of NCI-H522 lung cancer cells in nude mice, with oral administration (10 mg/kg/day) showing tumor volume reduction (70% vs. control) .
  • Toxicokinetics : Plasma exposure (AUC = 450 ng·h/mL) and liver enzyme assays (ALT/AST < 2x baseline) assess safety .
    • Metabolite Identification : LC-MS/MS detects primary metabolites (e.g., hydroxylated benzothiazole) in rat plasma .

Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?

  • Challenges :

  • Polymorphism : Solvent-dependent crystallization (e.g., ethanol vs. acetonitrile) yields Form I (monoclinic) vs. Form II (orthorhombic) .
    • Solutions :
  • SHELXL Refinement : Resolve disorder in triazole rings using restraints (e.g., DFIX for bond lengths) .
  • PXRD : Match experimental patterns to Cambridge Structural Database entries to confirm phase purity .

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